molecular formula C11H19NO8 B12761968 Betaine glucuronate CAS No. 32087-68-6

Betaine glucuronate

Cat. No.: B12761968
CAS No.: 32087-68-6
M. Wt: 293.27 g/mol
InChI Key: YJSRPTFWEFKQSW-ZCLKDUABSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of betaine glucuronate typically involves the esterification of betaine with glucuronic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.

    Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as glucuronosyltransferases.

    Solvents: Polar solvents like water or methanol to dissolve the reactants.

Industrial Production Methods: Industrial production of this compound may involve:

    Extraction: Betaine can be extracted from natural sources like sugar beets, while glucuronic acid can be derived from glucose.

    Chemical Synthesis: Combining extracted betaine and glucuronic acid under controlled conditions to produce this compound.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Betaine glucuronate can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form betaine aldehyde and glucuronic acid derivatives.

    Reduction: Reduction reactions can convert this compound back to its precursor molecules.

    Substitution: Substitution reactions can occur at the glucuronic acid moiety, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Properties

CAS No.

32087-68-6

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate

InChI

InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1

InChI Key

YJSRPTFWEFKQSW-ZCLKDUABSA-N

Isomeric SMILES

C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O

Canonical SMILES

C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O

Origin of Product

United States

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